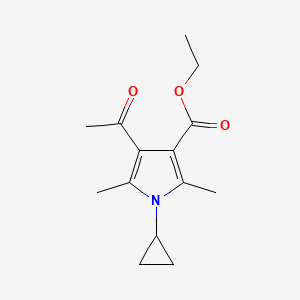

ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AS-9705 involves multiple steps, starting with the preparation of the benzotriazole core. The key steps include:

Formation of Benzotriazole Core: The benzotriazole core is synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.

Substitution Reactions: The core undergoes various substitution reactions to introduce the methoxy and carboxamide groups.

Formation of Hexahydroazepine Ring: The hexahydroazepine ring is formed through a series of cyclization reactions involving ethylamine.

Industrial Production Methods: Industrial production of AS-9705 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:

Batch Reactions: Large-scale batch reactions are conducted in industrial reactors.

Purification: The compound is purified using techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: AS-9705 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

Substitution: Substitution reactions can introduce different substituents on the benzotriazole core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzotriazole compounds.

Scientific Research Applications

AS-9705 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying benzotriazole derivatives and their reactivity.

Biology: AS-9705 is investigated for its effects on cellular processes and receptor interactions.

Industry: AS-9705 is used in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

AS-9705 exerts its effects primarily through antagonism of dopamine D3 receptors. It inhibits the binding of dopamine to these receptors, thereby reducing emesis and enhancing gastric motility . The compound also has minimal affinity for other neurotransmitter receptors, which contributes to its specificity and reduced side effects.

Comparison with Similar Compounds

Domperidone: Another dopamine receptor antagonist used as an anti-emetic.

Metoclopramide: A gastroprokinetic agent with similar anti-emetic properties.

Ondansetron: A serotonin receptor antagonist used to prevent nausea and vomiting.

Comparison: AS-9705 is unique in its high specificity for dopamine D3 receptors, which distinguishes it from other compounds like domperidone and metoclopramide that have broader receptor affinities. This specificity potentially reduces the risk of side effects and enhances its therapeutic profile .

Biological Activity

Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS Number: 423768-51-8) is a synthetic compound with potential biological activities that have garnered attention in recent research. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

- Molecular Formula : C₁₄H₁₉NO₃

- Molecular Weight : 249.31 g/mol

- Structure : The compound features a pyrrole ring, which is a common motif in many biologically active molecules.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Kinases : Similar to other pyrrole derivatives, this compound may inhibit various kinases involved in cell cycle regulation and signal transduction pathways. For instance, it has been studied for its potential effects on WEE1 kinase, an important regulator of the G2-M checkpoint in the cell cycle .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The activity against Gram-positive and Gram-negative bacteria has been noted, with some derivatives showing significant minimum inhibitory concentration (MIC) values .

Antimicrobial Activity

A comparative study was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Moderate |

| Pseudomonas aeruginosa | 64 | Low |

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

Case Studies

-

Study on Anticancer Properties :

A study investigated the effects of this compound on cancer cell lines. The findings indicated that it could induce apoptosis in certain cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. This suggests a potential role as an anticancer agent . -

WEE1 Kinase Inhibition :

Research highlighted the compound's ability to act as a WEE1 inhibitor, which is crucial for halting the cell cycle in response to DNA damage. This mechanism may enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage effectively .

Properties

IUPAC Name |

ethyl 4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-5-18-14(17)13-9(3)15(11-6-7-11)8(2)12(13)10(4)16/h11H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMRNXGGFLRUIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1C(=O)C)C)C2CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381563 |

Source

|

| Record name | Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-51-8 |

Source

|

| Record name | Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.